Hippuryl-glycyl-glycine

Vue d'ensemble

Description

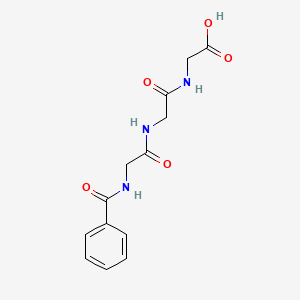

Hippuryl-glycyl-glycine is an oligopeptide composed of three amino acids: hippuric acid, glycine, and glycine. . This compound is often used in biochemical research, particularly in studies involving enzyme activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Hippuryl-glycyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of glycine, followed by the coupling of hippuric acid to the protected glycine. The final step involves the deprotection of the amino group to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Des Réactions Chimiques

Enzymatic Hydrolysis by Angiotensin-Converting Enzyme (ACE)

HGG serves as a substrate for ACE, which catalyzes its hydrolysis into hippuric acid and glycyl-glycine . This reaction is critical for measuring ACE activity in clinical and research settings.

Key Findings:

-

Reaction Conditions :

-

Detection Sensitivity :

Table 1: ACE Activity with HGG

| Substrate | Enzyme Source | Reaction Time | Product | Detection Method |

|---|---|---|---|---|

| HGG | Rabbit Lung ACE | 8 min | Hippuric Acid | HPLC-ESI-MS |

| HGG | Human Plasma ACE | 16 min | Hippuric Acid | HPLC-ESI-MS |

This hydrolysis reaction is pH-dependent, with optimal activity observed at pH 8.3 . The released glycyl-glycine participates in secondary enzymatic cascades, such as gamma-glutamyltransferase (GGT)-mediated reactions, enabling spectrophotometric ACE quantification .

Oxidative Cleavage by Hydroxyl Radicals

HGG undergoes oxidative degradation under hydroxyl radical (- OH) exposure, primarily through α-carbon hydrogen abstraction.

Experimental Insights:

Table 2: Oxidative Degradation Parameters

| Oxidant Concentration (H₂O₂) | FeSO₄ (mM) | Temperature | Time | Glycine Yield |

|---|---|---|---|---|

| 50 mM | 5 mM | 37°C | 1 hr | 6% |

| 150 mM | 5 mM | 37°C | 1 hr | Not reported |

LC-MS/MS analysis confirmed glycine production, with fragmentation patterns matching standards (e.g., m/z 76 → loss of NH₂) .

Stability and Environmental Factors

HGG’s reactivity is influenced by:

Applications De Recherche Scientifique

Enzymatic Assays

1. Substrate for Angiotensin-Converting Enzyme (ACE) Inhibition Studies

Hippuryl-glycyl-glycine serves as a substrate for ACE, which is crucial in regulating blood pressure and fluid balance. The enzymatic cleavage of this compound results in the release of hippuric acid, allowing researchers to measure ACE activity effectively. This application is particularly relevant in the context of developing ACE inhibitors for treating hypertension.

- Methodology : In studies, plasma samples are incubated with [3H]this compound at 37°C. The reaction is halted after a specified time by adding an acid, facilitating the measurement of liberated hippuric acid through radioenzymatic assays or chromatographic techniques .

- Sensitivity and Specificity : The use of this compound has demonstrated improved sensitivity and specificity in detecting ACE activity compared to traditional substrates, making it a valuable tool for pharmacological research .

2. Colorimetric Assays for Screening ACE Inhibitors

Recent advancements have introduced colorimetric assays utilizing this compound to screen plant extracts for potential ACE inhibitory activity. This method enhances the ability to identify natural compounds that could serve as therapeutic agents against hypertension.

- Assay Design : The assay involves measuring the color change associated with the enzymatic reaction, allowing for straightforward quantification of ACE inhibition by various extracts .

Metabolic Studies

1. Glycine Metabolism and Detoxification

This compound is implicated in glycine metabolism, particularly in the context of detoxification processes. Glycine conjugation plays a significant role in the excretion of benzoic acid as hippuric acid, which is an important pathway for eliminating excess nitrogen from the body.

- Clinical Relevance : Understanding this metabolic pathway can inform treatments for conditions associated with elevated glycine levels, such as congenital nonketotic hyperglycinemia. By modulating glycine levels through dietary or pharmacological interventions, it may be possible to enhance detoxification processes .

Table 1: Summary of Key Studies Utilizing this compound

Mécanisme D'action

The mechanism of action of hippuryl-glycyl-glycine involves its interaction with enzymes such as ACE. The compound binds to the active site of the enzyme, where it undergoes hydrolysis to release hippuric acid and glycine. This reaction is used to measure the activity of ACE and to screen for potential ACE inhibitors .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hippuryl-histidyl-leucine: Another oligopeptide used in ACE assays.

Hippuryl-phenylalanine: Used in similar biochemical assays.

Uniqueness

Hippuryl-glycyl-glycine is unique due to its specific use as a substrate in ACE assays. Its structure allows for easy hydrolysis by ACE, making it an ideal compound for studying enzyme kinetics and screening for inhibitors .

Activité Biologique

Hippuryl-glycyl-glycine (HGG) is a compound that has garnered attention in biochemical research, particularly in the context of its biological activity as a substrate for various enzymes, including angiotensin-converting enzyme (ACE). This article explores the biological activity of HGG, focusing on its enzymatic interactions, pharmacological implications, and potential therapeutic applications.

Overview of this compound

HGG is a derivative of hippuric acid and glycine, commonly used as a substrate in biochemical assays to study enzyme activity. It is particularly notable for its role in ACE inhibition, which has implications in the treatment of hypertension and related cardiovascular diseases.

Angiotensin-Converting Enzyme Inhibition

HGG is primarily recognized for its function as a substrate for ACE. Studies have demonstrated that HGG can be hydrolyzed by ACE to produce hippuric acid, which can be quantitatively measured using high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The enzymatic reaction involves the cleavage of the peptide bond in HGG, releasing hippuric acid as a product .

Table 1: ACE Activity with this compound

| Substrate | Enzyme Source | Reaction Time | Product | Detection Method |

|---|---|---|---|---|

| This compound | Rabbit Lung ACE | 8 min | Hippuric Acid | HPLC-ESI-MS |

| This compound | Human Plasma ACE | 16 min | Hippuric Acid | HPLC-ESI-MS |

The detection limit for hippuric acid was found to be as low as 6.0 ng/ml, indicating the sensitivity of this method for monitoring ACE activity in clinical settings .

Antihypertensive Effects

The inhibition of ACE is crucial in regulating blood pressure. By inhibiting this enzyme, compounds like HGG can potentially lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Research indicates that HGG exhibits competitive inhibition characteristics against ACE, suggesting its potential utility in antihypertensive therapy .

Case Study: Clinical Application

A study involving female subjects assessed ovarian ACE activity using [3H]this compound as a substrate. The findings indicated significant variations in ACE activity across individuals, highlighting the importance of HGG in understanding hormonal regulation and its implications for cardiovascular health .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of hippurate analogs has provided insights into how modifications can enhance or inhibit enzymatic activity. For instance, variations in the C-terminal structure of hippurate derivatives have shown differing affinities for PAM (phenylacetylglycine amide) and PHM (phenylacetylglycine hydrolase), which are relevant to understanding the pharmacodynamics of HGG .

Table 2: Structure-Activity Relationship Data

| Compound | K_i (nM) | Enzyme Target |

|---|---|---|

| This compound | 540 ± 50 | PAM |

| 4-Methoxyhippurate | 20 | PAM |

| 4-Nitrohippurate | 23 | PAM |

Propriétés

IUPAC Name |

2-[[2-[(2-benzamidoacetyl)amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c17-10(15-8-12(19)20)6-14-11(18)7-16-13(21)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,15,17)(H,16,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQZRSVDAIOAIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185310 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31384-90-4 | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031384904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hippuryl-glycyl-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.